N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
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Overview
Description
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that features a unique combination of cyclopentyl, thiazole, and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with 2-methylthiazole-4-carboxylic acid under dehydrating conditions.
Coupling with Cyclopentylamine: The final step involves coupling the thiazole-chromenyl intermediate with cyclopentylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of bioactive thiazole and chromenyl groups.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique structure makes it a candidate for studying molecular interactions and designing new materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide
- 2-methyl-4-(2-thienyl)-1,3-thiazole derivatives
Uniqueness
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide stands out due to its unique combination of cyclopentyl, thiazole, and chromenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H20N2O4S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-12-21-17(11-27-12)16-8-13-6-7-15(9-18(13)26-20(16)24)25-10-19(23)22-14-4-2-3-5-14/h6-9,11,14H,2-5,10H2,1H3,(H,22,23) |
InChI Key |
WYIRFXUJZLVNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCCC4)OC2=O |
Origin of Product |
United States |
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